molecular formula C19H17NO B1197698 (3E,5E)-3,5-dibenzylidenepiperidin-4-one

(3E,5E)-3,5-dibenzylidenepiperidin-4-one

Cat. No.: B1197698
M. Wt: 275.3 g/mol
InChI Key: KPVTZSGWKGUMLH-UHFFFAOYSA-N
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Description

(3E,5E)-3,5-Dibenzylidenepiperidin-4-one is a symmetrical curcumin analog belonging to the pharmaceutically important class of 3,5-bis(arylidene)-4-piperidones (DAPs) . This compound features a conjugated 1,5-diaryl-3-oxo-1,4-pentadienyl (dienone) pharmacophore, which is responsible for its notable biological activity, particularly its ability to selectively interact with cellular thiols . In research, this compound serves as a key scaffold in the development of novel therapeutic agents. It has demonstrated significant cytotoxic activity against various human cancer cell lines, including leukemia and colon carcinoma, making it a candidate for anticancer drug discovery . Studies suggest its mechanism may involve the reversion of multidrug resistance, potentially overcoming a major challenge in chemotherapy . Beyond oncology, its robust antimycobacterial properties are also a key area of investigation . The molecular structure is characterized by a piperidin-4-one ring where the two benzylidene substituents at the 3- and 5-positions possess an E, E-configuration . Crystallographic studies show the piperidine ring typically adopts a sofa or envelope conformation, and the molecule is stabilized in the solid state by intermolecular C—H···O hydrogen bonds and C—H···π interactions, forming distinctive dimeric and ribbon-like structures . The compound is synthesized via an aldol-crotonic condensation of 4-piperidone with benzaldehyde under basic conditions . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet prior to handling.

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

3,5-dibenzylidenepiperidin-4-one

InChI

InChI=1S/C19H17NO/c21-19-17(11-15-7-3-1-4-8-15)13-20-14-18(19)12-16-9-5-2-6-10-16/h1-12,20H,13-14H2

InChI Key

KPVTZSGWKGUMLH-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)CN1

Synonyms

3,5-B(B)-P cpd
3,5-bis(benzylidene)-4-piperidone

Origin of Product

United States

Preparation Methods

Traditional Acid-Catalyzed Approach

The Claisen-Schmidt condensation is the most widely employed method for synthesizing (3E,5E)-3,5-dibenzylidenepiperidin-4-one. This one-pot reaction involves the acid-catalyzed aldol condensation of 4-piperidone with two equivalents of benzaldehyde.

Procedure :

  • Reagents :

    • 4-Piperidone hydrochloride monohydrate (1.0 mmol)

    • Benzaldehyde (2.0 mmol)

    • Acetic acid (solvent)

    • Dry hydrogen chloride gas (catalyst)

  • Conditions :

    • Temperature: 0–5°C during HCl gas introduction, followed by 12 hours at room temperature.

    • Workup: Precipitation in ice water, filtration, and washing with acetone.

  • Yield : ~64% (6.4 g from 5.0 g 4-piperidone hydrochloride).

The reaction proceeds via enolization of 4-piperidone, followed by nucleophilic attack on protonated benzaldehyde. The E,E configuration is favored due to conjugation stabilization of the α,β-unsaturated ketones.

Optimized Reaction Conditions

Recent studies have refined the traditional protocol to enhance efficiency:

ParameterTraditional MethodOptimized MethodReference
CatalystGaseous HCl10% HCl in ethanol
SolventAcetic acidEthanol/water (3:1)
Reaction Time12 hours6 hours
Yield64%78%

The use of ethanol/water mixtures reduces side reactions, while diluted HCl simplifies handling. Microwave-assisted heating further reduces reaction times to 30–60 minutes.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative to conventional heating, particularly for scalability.

Procedure :

  • Reagents :

    • 4-Piperidone (1.0 mmol)

    • Benzaldehyde (2.2 mmol)

    • 10% NaOH (catalyst)

    • Methanol (solvent)

  • Conditions :

    • Microwave power: 300 W

    • Temperature: 80°C

    • Duration: 20 minutes

  • Yield : 74%.

This method eliminates the need for prolonged stirring and achieves higher regioselectivity. The basic conditions promote enolate formation, accelerating condensation.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • 1H NMR (CDCl3, 400 MHz):

    • δ 7.70 (s, 2H, CH=Ar): Confirms E configuration (no coupling between vinyl protons).

    • δ 3.85 (s, 4H, N-CH2): Piperidine ring protons.

    • δ 2.40 (s, 1H, NH): Exchangeable proton.

  • 13C NMR :

    • δ 187.4 (C=O).

    • δ 134.8–128.9 (aromatic carbons).

X-ray Crystallography

Single-crystal X-ray analysis reveals a sofa conformation of the piperidinone ring, with dihedral angles of 178.9° between benzylidene groups, confirming the E,E geometry.

Comparative Analysis of Synthesis Methods

MethodCatalystSolventTimeYieldAdvantagesLimitations
Acid-catalyzedHCl gasAcetic acid12 h64–78%High reproducibilityRequires gaseous HCl
MicrowaveNaOHMethanol20 min74%Rapid, energy-efficientBase-sensitive substrates

Chemical Reactions Analysis

(3E,5E)-3,5-dibenzylidenepiperidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Conformational Analysis

Core Structure and Substituent Effects
  • Parent Compound: The unsubstituted (3E,5E)-3,5-dibenzylidenepiperidin-4-one features benzylidene groups at C3/C3. The sofa conformation of the piperidin-4-one ring is stabilized by sp² hybridization at C3/C4/C5, with dihedral angles between the benzylidene and piperidinone rings averaging 41.2° .
  • Fluorine atoms also increase lipophilicity and metabolic stability .
  • Methoxy and Allyloxy Derivatives: Methoxy groups at the para position (e.g., 3,5-bis(4-methoxybenzylidene) derivatives) introduce electron-donating effects, altering electronic density and hydrogen-bonding capacity.
  • Heterocyclic Analogues : Replacement of benzylidene with thiophene rings (e.g., 3,5-bis(thiophen-2-ylmethylene) derivatives) reduces aromaticity but maintains conjugation, influencing binding interactions in cancer cells .
Hybrid and Dimeric Structures
  • Sesquiterpene Lactone Conjugates: Hybridization with sesquiterpene lactones introduces additional hydrogen-bonding sites (e.g., sulfonyl or cyano groups), enhancing interactions with enzymes like topoisomerase II .
  • Dimeric Derivatives : 1,2-Bis[(3E,5E)-3,5-dibenzylidene-4-oxo-1-piperidyl]ethane-1,2-dione derivatives exhibit dual pharmacophores, enabling multi-target effects in cancer cells by activating apoptotic pathways .

Physical and Chemical Properties

Compound Class Substituents Melting Point (°C) Solubility Key Structural Feature
Parent Compound Benzylidene 162–163 Low in water 41.2° dihedral angle, sofa conformation
Fluorinated Derivatives 2,3-Difluorobenzylidene 224–230 Moderate in DMSO 3.29° dihedral angle, planar
Methoxy Derivatives 4-Methoxybenzylidene 212–213 Low in ethanol Electron-donating groups
Thiophene Analogues Thiophen-2-ylmethylene 162–163 High in DCM Reduced aromaticity
Dimeric Derivatives Oxamide-linked dimers >250 Insoluble Dual pharmacophores, multi-target

Notes:

  • Fluorination increases melting points due to enhanced crystallinity and intermolecular halogen bonding .
  • Dimeric derivatives exhibit poor solubility but superior cellular uptake in vitro .
Anticancer Activity
  • Parent Compound : Demonstrates moderate activity against leukemia (K562 cells, IC₅₀ ≈ 20 μM) via ROS generation and apoptosis induction .
  • Fluorinated Analogues : 3,5-Bis(2,4,5-trifluorobenzylidene) derivatives show enhanced potency (IC₅₀ ≈ 8 μM) in breast cancer models, attributed to improved DNA intercalation .
  • Dimeric Derivatives : 1,2-Bis[(3E,5E)-3,5-dibenzylidene-4-oxo-1-piperidyl]ethane-1,2-dione exhibits IC₅₀ values < 5 μM in colon cancer by inhibiting NF-κB and STAT3 pathways .
Anti-Amyloid and Neuroprotective Effects
  • N-Acryloyl Derivatives : Conjugation with cinnamic acid enhances blood-brain barrier penetration, showing promise in Alzheimer’s disease by inhibiting Aβ aggregation (IC₅₀ ≈ 10 μM) .

Q & A

Q. What is the standard synthetic methodology for (3E,5E)-3,5-dibenzylidenepiperidin-4-one derivatives?

The synthesis typically involves a Claisen-Schmidt condensation between a piperidin-4-one precursor and aromatic aldehydes under basic conditions. Key steps include:

  • Reaction setup : Mixing equimolar amounts of piperidin-4-one and substituted benzaldehyde in ethanol or methanol.
  • Catalysis : Adding a base (e.g., NaOH or ammonium acetate) to facilitate enolate formation and aldol condensation.
  • Workup : Neutralization with dilute HCl and purification via recrystallization or column chromatography. Critical parameters : Temperature (60–80°C), solvent polarity, and pH control to ensure high yields (70–85%) and stereoselectivity (E,E configuration) .
  • Monitoring : Thin-layer chromatography (TLC) is used to track reaction progression and confirm product formation .

Q. Which analytical techniques are essential for characterizing (3E,5E)-3,5-dibenzylidenepiperidin-4-one derivatives?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for E/Z isomerism).
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using programs like SHELXL .
  • UV-Vis spectroscopy : Identifies conjugation patterns in the α,β-unsaturated ketone system .

Advanced Research Questions

Q. How are crystal structures of (3E,5E)-3,5-dibenzylidenepiperidin-4-one derivatives analyzed?

  • Data collection : Single-crystal X-ray diffraction (SCXRD) at 296 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELX suite (SHELXL-97) for solving structures, with parameters such as triclinic/monoclinic symmetry (e.g., space group P1 or P2₁/c) and anisotropic displacement parameters .
  • Key metrics :
  • Puckering parameters (Q, θ, φ) for piperidinone rings .
  • Hydrogen bonding : C–H···O and C–H···π interactions stabilize crystal packing (Table 1 in ).
  • Twinning : BASF values account for crystal defects during refinement .

Q. How do substituents on the benzylidene groups influence biological activity?

  • Electron-withdrawing groups (e.g., –Cl, –F) enhance electrophilicity of the α,β-unsaturated ketone, improving enzyme inhibition (e.g., acetylcholinesterase).
  • Methoxy/hydroxy groups increase solubility and hydrogen-bonding capacity, critical for antimicrobial and anticancer activity .
  • Steric effects : Bulky substituents (e.g., isopropyl) reduce binding affinity to hydrophobic enzyme pockets.
  • Methodology : Comparative IC₅₀ assays and molecular docking (e.g., AutoDock Vina) correlate substituent effects with activity .

Q. How should researchers address contradictions in structural or pharmacological data across studies?

  • Crystallographic discrepancies : Compare unit cell parameters (e.g., a, b, c lengths) and torsion angles to identify polymorphic variations .
  • Biological variability : Standardize assay conditions (e.g., cell lines, incubation time) and validate via dose-response curves.
  • Statistical tools : Use principal component analysis (PCA) or multivariate regression to isolate confounding variables (e.g., solvent purity, pH) .

Q. What pharmacological assays are used to evaluate the bioactivity of these compounds?

  • Anticancer : MTT assay against HeLa or MCF-7 cells, with IC₅₀ values compared to cisplatin.
  • Antimicrobial : Disk diffusion/Kirby-Bauer method against S. aureus or E. coli.
  • Anti-inflammatory : COX-2 inhibition assays via ELISA.
  • Mechanistic studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) .

Q. How can reaction conditions be optimized for novel derivatives?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) accelerate condensation but may reduce stereoselectivity.
  • Catalyst selection : Protic acids (e.g., HCl) improve yields in water-sensitive reactions.
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 5 hrs) and enhances purity .
  • DOE (Design of Experiments) : Taguchi or Box-Behnken models optimize temperature, pH, and molar ratios .

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